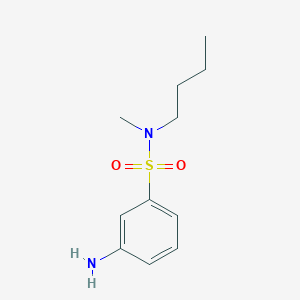

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₁₈N₂O₂S It is characterized by the presence of an amino group, a butyl group, a methyl group, and a sulfonamide group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butylamine and methylamine under controlled conditions. The nitro group is first reduced to an amino group, followed by the introduction of butyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or thiol derivatives.

Substitution: Formation of nitro or halogenated benzene derivatives.

Applications De Recherche Scientifique

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the amino and alkyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-N-butylbenzene-1-sulfonamide: Lacks the methyl group, which may affect its binding affinity and reactivity.

3-Amino-N-methylbenzene-1-sulfonamide: Lacks the butyl group, which may influence its hydrophobic interactions and solubility.

3-Amino-N-ethyl-N-methylbenzene-1-sulfonamide: Contains an ethyl group instead of a butyl group, which may alter its steric and electronic properties.

Uniqueness

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both butyl and methyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This combination of functional groups also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Activité Biologique

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is structurally characterized by an amino group, a butyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. Its biological activity spans various domains, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of target proteins, while the amino and alkyl groups enhance binding affinity through hydrophobic interactions. This interaction can modulate the activity of proteins involved in various biological processes, leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness has been evaluated against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 30 µg/mL | 30 |

| K. pneumoniae | 19 µg/mL | 19 |

These findings suggest that the compound may be comparable to standard antibiotics like ceftriaxone in terms of efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The apoptosis was evidenced by significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis:

- Control Group : 0.18% annexin V-FITC positive

- Treatment Group : 22.04% annexin V-FITC positive

This indicates a substantial induction of apoptotic processes compared to the control .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. These enzymes play crucial roles in various physiological processes and are implicated in tumor growth and metastasis.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

The compound shows remarkable selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapies .

Study on Antitumor Activity

In a recent study, the effects of various sulfonamide derivatives, including this compound, were evaluated for their ability to inhibit tumor growth in vivo. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls.

Synthesis and Biological Evaluation

A series of derivatives were synthesized based on the core structure of this compound. These derivatives were screened for both antibacterial and anticancer activities. Notably, some modifications enhanced the potency against specific bacterial strains and improved apoptotic induction in cancer cell lines .

Propriétés

IUPAC Name |

3-amino-N-butyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVFUXEOWKYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.